Cyclopentanamine, N-cyclopentyl-N-nitroso-
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Overview
Description
Cyclopentanamine, N-cyclopentyl-N-nitroso- is a chemical compound with the molecular formula C10H18N2O. It contains 10 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . This compound is part of the nitrosamine family, which are known for their potential carcinogenic properties .
Preparation Methods
The synthesis of Cyclopentanamine, N-cyclopentyl-N-nitroso- typically involves the nitrosation of cyclopentanamine. The reaction conditions often include the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction is carried out at low temperatures to control the formation of the nitroso compound.
Chemical Reactions Analysis
Cyclopentanamine, N-cyclopentyl-N-nitroso- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and oxidizing agents like potassium permanganate (KMnO4) for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclopentanamine, N-cyclopentyl-N-nitroso- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Studies have explored its potential effects on biological systems, particularly its carcinogenic properties.
Medicine: Research is ongoing to understand its role in drug development and its potential therapeutic applications.
Industry: It is used in the production of certain industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentanamine, N-cyclopentyl-N-nitroso- involves its interaction with cellular components. The nitroso group can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include nucleophilic sites in DNA and proteins, which can result in various biological effects .
Comparison with Similar Compounds
Cyclopentanamine, N-cyclopentyl-N-nitroso- can be compared with other nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). These compounds share similar structural features but differ in their specific alkyl groups. Cyclopentanamine, N-cyclopentyl-N-nitroso- is unique due to its cyclopentyl group, which influences its chemical reactivity and biological effects .
Similar compounds include:
- N-nitrosodimethylamine (NDMA)
- N-nitrosodiethylamine (NDEA)
- N-nitrosomorpholine (NMOR)
- N-nitrosopyrrolidine (NPYR)
These compounds are also part of the nitrosamine family and exhibit similar carcinogenic properties .
Properties
CAS No. |
56420-30-5 |
---|---|
Molecular Formula |
C10H18N2O |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
N,N-dicyclopentylnitrous amide |
InChI |
InChI=1S/C10H18N2O/c13-11-12(9-5-1-2-6-9)10-7-3-4-8-10/h9-10H,1-8H2 |
InChI Key |
WSSSTYXJQVZEJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N(C2CCCC2)N=O |
Origin of Product |
United States |
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